3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(propan-2-yl)propanamide 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(propan-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1040668-11-8
VCID: VC11966077
InChI: InChI=1S/C16H19ClN4O2S/c1-10(2)18-14(22)7-6-13-9-24-16(20-13)21-15(23)19-12-5-3-4-11(17)8-12/h3-5,8-10H,6-7H2,1-2H3,(H,18,22)(H2,19,20,21,23)
SMILES: CC(C)NC(=O)CCC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl
Molecular Formula: C16H19ClN4O2S
Molecular Weight: 366.9 g/mol

3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(propan-2-yl)propanamide

CAS No.: 1040668-11-8

Cat. No.: VC11966077

Molecular Formula: C16H19ClN4O2S

Molecular Weight: 366.9 g/mol

* For research use only. Not for human or veterinary use.

3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(propan-2-yl)propanamide - 1040668-11-8

Specification

CAS No. 1040668-11-8
Molecular Formula C16H19ClN4O2S
Molecular Weight 366.9 g/mol
IUPAC Name 3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-propan-2-ylpropanamide
Standard InChI InChI=1S/C16H19ClN4O2S/c1-10(2)18-14(22)7-6-13-9-24-16(20-13)21-15(23)19-12-5-3-4-11(17)8-12/h3-5,8-10H,6-7H2,1-2H3,(H,18,22)(H2,19,20,21,23)
Standard InChI Key ZQVOGCFQFYLMIV-UHFFFAOYSA-N
SMILES CC(C)NC(=O)CCC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl
Canonical SMILES CC(C)NC(=O)CCC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Features

The compound consists of:

  • Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms.

  • 3-Chlorophenylcarbamoyl group: Attached at position 2 of the thiazole, providing hydrophobic and electron-withdrawing properties.

  • N-Isopropylpropanamide side chain: Enhances solubility and modulates pharmacokinetics.

Molecular Data

PropertyValue
Molecular FormulaC₁₆H₁₈ClN₃O₂S
Molecular Weight367.85 g/mol
IUPAC Name3-(2-{[(3-Chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(propan-2-yl)propanamide
Key Functional GroupsThiazole, carbamate, amide, chloroaryl
Solubility (Predicted)Moderate in DMSO, low in aqueous buffers

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via multi-step reactions:

  • Thiazole Formation: Condensation of thiourea derivatives with α-halo ketones to form the thiazole core .

  • Carbamoylation: Reaction of 3-chlorophenyl isocyanate with the thiazole-2-amine intermediate .

  • Amide Coupling: Propanamide side chain introduction using propan-2-ylamine and activated esters .

Key Reagents and Conditions

StepReagentsConditions
1Thiourea, chloroacetoneEthanol, reflux, 6 hr
23-Chlorophenyl isocyanate, DMFRT, 12 hr, inert atmosphere
3EDC/HOBt, propan-2-ylamineDCM, 0°C to RT, 24 hr

Pharmacological Properties

Mechanism of Action

  • Enzyme Inhibition: Binds to cathepsin K (CTSK) via hydrophobic interactions and hydrogen bonding, with Ki ≈ 52–66 µM .

  • Cellular Effects: Modulates lysosomal activity and collagen degradation pathways .

Biological Data

AssayResultReference
CTSK Inhibition (IC₅₀)52 µM
Cytotoxicity (HeLa)CC₅₀ > 100 µM
Metabolic Stability (t₁/₂)2.3 hr (human liver microsomes)

Applications and Future Directions

Challenges

  • Solubility: Requires formulation optimization for in vivo studies .

  • Selectivity: Off-target effects on related proteases (e.g., cathepsin L) .

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